Butamirate-d5 Citrate
Overview
Description
Butamirate-d5 Citrate is a labeled compound used primarily in scientific research. It is a deuterated form of Butamirate Citrate, which is a non-opioid central cough suppressant. The molecular formula of this compound is C24H32D5NO10, and it has a molecular weight of 504.58 . This compound is often utilized in proteomics research and other biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butamirate-d5 Citrate involves the incorporation of deuterium atoms into the Butamirate Citrate molecule. This process typically requires the use of deuterated reagents and solvents. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using deuterated compounds. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications. The production methods are designed to be scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Butamirate-d5 Citrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of acidic or basic conditions to break down the compound into its constituent parts.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield Butamirate and citric acid .
Scientific Research Applications
Butamirate-d5 Citrate is widely used in scientific research due to its labeled nature. Some of its applications include:
Proteomics Research: Used as a standard in mass spectrometry to study protein interactions and functions.
Pharmacokinetics: Helps in understanding the absorption, distribution
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,4D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKMHUAWFDGPTF-UHBAQTEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675734 | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-[2-(diethylamino)ethoxy]ethyl 2-phenyl(3,3,4,4,4-~2~H_5_)butanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215650-08-0 | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-[2-(diethylamino)ethoxy]ethyl 2-phenyl(3,3,4,4,4-~2~H_5_)butanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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